molecular formula C10H18O3 B1396085 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one CAS No. 1263366-01-3

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one

Cat. No.: B1396085
CAS No.: 1263366-01-3
M. Wt: 186.25 g/mol
InChI Key: LTSJHTNONJUKJT-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one is a chemical compound with the molecular formula C_8H_14O_3. It is a derivative of 1,3-dioxolane, featuring a dioxolane ring attached to a 4,4-dimethyl-pentan-2-one structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From 1,3-Propanediol and Carbonyl Compounds: The compound can be synthesized by reacting 1,3-propanediol with a suitable carbonyl compound in the presence of a Brønsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as the catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous removal of water from the reaction mixture using a Dean-Stark apparatus is a common practice to drive the reaction to completion.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO_4) or osmium tetroxide (OsO_4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

  • Substitution: Substitution reactions can occur at the dioxolane ring, often involving nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO_4, OsO_4, chromium trioxide (CrO_3).

  • Reduction: LiAlH_4, NaBH_4.

  • Substitution: Nucleophiles like alkyl lithium (RLi), Grignard reagents (RMgX), and electrophiles like acyl chlorides (RCOCl).

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Various substituted dioxolanes or other derivatives.

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one, commonly referred to in scientific literature as a dioxolane derivative, possesses unique structural features that contribute to its diverse applications in various fields. This article explores its applications, particularly in scientific research, pharmaceuticals, and materials science.

Key Properties:

  • Melting Point : Approximately 15-20 °C
  • Boiling Point : 210-215 °C
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions, including nucleophilic substitutions and cycloadditions, makes it a versatile building block for synthesizing complex organic molecules.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in the synthesis of bioactive molecules through a multi-step reaction involving dioxolane derivatives. The resulting compounds exhibited significant antibacterial and antifungal activities, showcasing the potential of dioxolane derivatives in drug discovery.

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications due to its favorable pharmacokinetic properties. It can act as a prodrug or a carrier for drug delivery systems.

Case Study: Drug Delivery Systems

Research indicated that this compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial for formulating drugs with poor water solubility.

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer for producing poly(dioxolane) materials. These polymers have applications in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.

Data Table: Properties of Poly(dioxolane) Materials

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Glass Transition Temp-60 °C
Thermal StabilityUp to 200 °C

Green Chemistry Applications

The use of dioxolane derivatives is gaining attention in green chemistry due to their potential as solvents and reagents that minimize environmental impact. Their ability to facilitate reactions under mild conditions aligns with sustainable practices.

Case Study: Solvent Properties

Research findings suggest that using this compound as a solvent in chemical reactions reduces waste generation and enhances reaction efficiency.

Mechanism of Action

The compound exerts its effects through its reactivity with various reagents. The dioxolane ring can open under acidic or basic conditions, leading to the formation of carbonyl compounds. The mechanism involves nucleophilic attack on the dioxolane ring, followed by ring opening and subsequent reactions.

Comparison with Similar Compounds

  • 1-(1,3-Dioxolan-2-yl)propan-2-one: A simpler analog with a shorter carbon chain.

  • 1,3-Dioxolane derivatives: Other compounds with similar ring structures but different substituents.

Uniqueness: 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one is unique due to its bulky 4,4-dimethyl-pentan-2-one group, which influences its reactivity and stability compared to simpler dioxolane derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a dioxolane ring and a ketone functional group. Its molecular formula is C10H18O3C_{10}H_{18}O_3, with a molecular weight of approximately 186.25 g/mol. The presence of the dioxolane moiety is significant as it often contributes to the biological activity of compounds.

Antimicrobial Properties

Research indicates that compounds containing dioxolane rings exhibit antimicrobial properties. For example, studies have shown that derivatives of 1,3-dioxolanes can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular membranes or interfering with metabolic pathways.

Microorganism Activity Reference
Escherichia coliInhibition
Staphylococcus aureusModerate inhibition
Candida albicansEffective against growth

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular diseases. Studies have demonstrated that this compound can scavenge free radicals effectively.

Cytotoxic Effects

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. The cytotoxic mechanism is believed to involve apoptosis induction through mitochondrial pathways.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Membrane Disruption : The dioxolane ring may interact with lipid bilayers, leading to increased permeability and cell death.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative damage to cells.

Case Studies

Several studies have focused on the biological applications of this compound:

  • A study published in Journal of Medicinal Chemistry explored its potential as an antimicrobial agent against resistant strains of bacteria. Results indicated significant inhibition rates compared to standard antibiotics .
  • Another research article highlighted its effectiveness in inducing apoptosis in breast cancer cells through mitochondrial pathways . This study utilized flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound.

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-4,4-dimethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)7-8(11)6-9-12-4-5-13-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJHTNONJUKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237966
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-01-3
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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